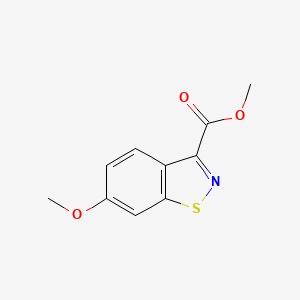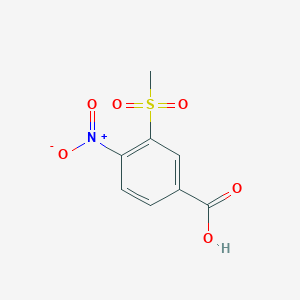
4-氟-3,5-二甲基苯硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C14H22BFO3 and its molecular weight is 268.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与递送
4-氟-3,5-二甲基苯硼酸频哪醇酯: 是一种用于设计新型药物和药物递送装置的化合物。它作为一种硼载体,特别适用于中子俘获治疗,一种癌症治疗方法。 这些化合物在水中的稳定性是其有效性的关键因素 .
成像技术
该化合物也与正电子发射断层扫描 (PET) 等成像技术相关,这对药物和诊断的临床开发非常重要 .
有机合成
在有机合成中,4-氟-3,5-二甲基苯硼酸频哪醇酯 用于 Suzuki–Miyaura 偶联反应。 这种反应以其温和的条件和对各种官能团的耐受性而闻名,使其成为形成碳-碳键的通用方法 .
脱硼
作用机制
Target of Action
The primary target of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetics of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This can impact the bioavailability of the compound .
Result of Action
The result of the action of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This molecular effect enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester are influenced by environmental factors such as pH . At physiological pH, the rate of hydrolysis of the compound is considerably accelerated , which can affect its stability and efficacy .
生化分析
Biochemical Properties
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, especially in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. This compound’s interaction with palladium involves oxidative addition and transmetalation processes, which are crucial for the coupling reaction . Additionally, 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester can interact with other biomolecules, such as enzymes and proteins, through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles.
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester involves its ability to form covalent bonds with biomolecules. The boronic acid moiety in this compound can interact with diols and other nucleophiles, forming reversible covalent bonds. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester can participate in oxidative addition and transmetalation processes with palladium catalysts, facilitating carbon-carbon bond formation in Suzuki-Miyaura coupling reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, especially at physiological pH . The rate of hydrolysis is influenced by the substituents on the aromatic ring and the pH of the solution. Long-term effects on cellular function have not been extensively studied, but the compound’s stability and reactivity suggest that it could have lasting impacts on biochemical reactions and cellular processes.
Metabolic Pathways
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is involved in metabolic pathways related to its role as a reagent in organic synthesis. The compound can interact with enzymes and cofactors involved in the formation of carbon-carbon bonds, such as palladium catalysts in Suzuki-Miyaura coupling reactions . The metabolic flux and levels of metabolites may be influenced by the presence of this compound, particularly in reactions involving boronic acid derivatives.
属性
CAS 编号 |
1147894-98-1 |
|---|---|
分子式 |
C14H22BFO3 |
分子量 |
268.13 g/mol |
IUPAC 名称 |
(4-fluoro-3,5-dimethylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C14H22BFO3/c1-9-7-11(8-10(2)12(9)16)15(18)19-14(5,6)13(3,4)17/h7-8,17-18H,1-6H3 |
InChI 键 |
ABKYEYSOZPTCND-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C(=C1)C)F)C)(O)OC(C)(C)C(C)(C)O |
规范 SMILES |
B(C1=CC(=C(C(=C1)C)F)C)(O)OC(C)(C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)
![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)
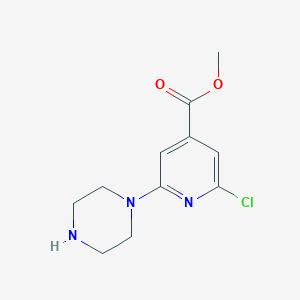
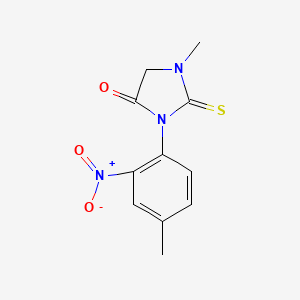
![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)
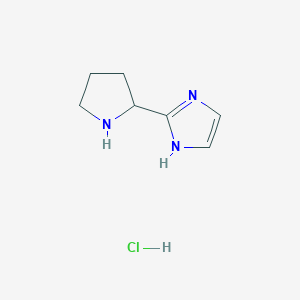
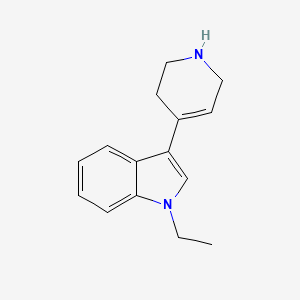
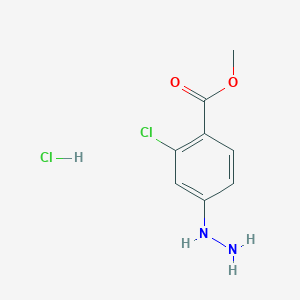
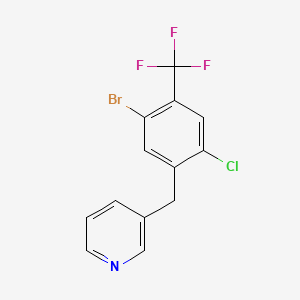
![{[Amino(pyridin-4-yl)methylidene]amino}urea](/img/structure/B1471071.png)
![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)
